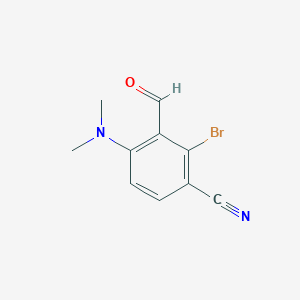

2-Bromo-4-(dimethylamino)-3-formylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions and halodeboronation processes. For instance, the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was achieved using a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone with urea as a catalyst at room temperature, yielding an 86% success rate . Similarly, the synthesis of 2-bromo-3-fluorobenzonitrile was performed through bromodeboronation of aryl boronic acids using NaOMe as a catalyst . These methods suggest that the synthesis of 2-Bromo-4-(dimethylamino)-3-formylbenzonitrile could potentially be carried out through similar multicomponent reactions or halodeboronation, depending on the starting materials and the desired functional groups.

Molecular Structure Analysis

The molecular structure of the compound mentioned in the first paper was determined using single-crystal X-ray diffraction, which is a common technique for analyzing the structure of crystalline compounds. The compound crystallized in the monoclinic space group and exhibited intermolecular hydrogen bonding interactions. While the exact structure of 2-Bromo-4-(dimethylamino)-3-formylbenzonitrile is not provided, it can be inferred that similar analytical techniques could be used to determine its molecular structure and that it may also exhibit intermolecular interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Reactions

- 2-Bromo-4-(dimethylamino)-3-formylbenzonitrile is utilized in the synthesis of various chemical compounds. For instance, its application in the preparation of Poly(methylphenyl)acetonitriles through aryne reactions was demonstrated, highlighting its role in the synthesis of complex organic molecules (Waggenspack et al., 1992).

- The compound has been used in the facile synthesis of 2-bromo-3-fluorobenzonitrile, showcasing its versatility in the halodeboronation of aryl boronic acids, an essential process in organic chemistry (Szumigala et al., 2004).

Biological and Medicinal Applications

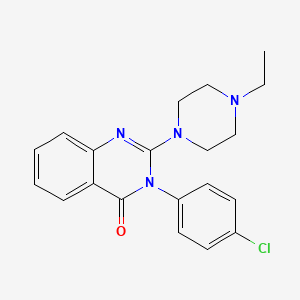

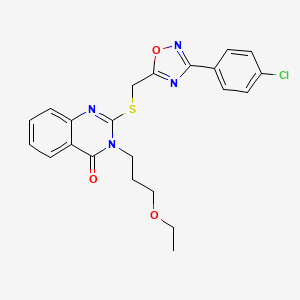

- A study on novel substituted quinazoline derivatives, which includes the use of 2-Bromo-4-(dimethylamino)-3-formylbenzonitrile, was conducted to evaluate their antimicrobial properties. The research aimed to develop compounds with potential antibacterial and antifungal applications, indicating the significance of this chemical in medicinal chemistry (Chaitanya et al., 2018).

Material Science and Spectroscopy

- In the field of material science, 2-Bromo-4-(dimethylamino)-3-formylbenzonitrile plays a role in the synthesis of complex organic materials, such as 2,3-Dihydro-3-methylidene-1H-isoindol-1-ones, underscoring its importance in the development of new materials with diverse applications (Kobayashi et al., 2010).

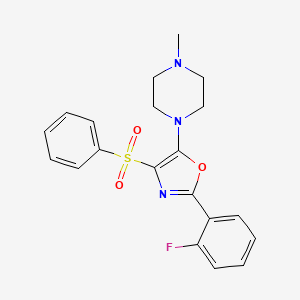

- The compound has been studied in the context of spectroscopic and DFT studies, focusing on its structural determination, chemical properties, and molecular docking. These investigations are crucial for understanding the molecular interactions and properties of such compounds, which can have implications in various scientific fields (Ramesh et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-bromo-4-(dimethylamino)-3-formylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-13(2)9-4-3-7(5-12)10(11)8(9)6-14/h3-4,6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOQBXZHVARQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=C(C=C1)C#N)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(dimethylamino)-3-formylbenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone](/img/structure/B3004280.png)

![ethyl 2-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3004282.png)

![8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B3004287.png)

![1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B3004289.png)

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3004294.png)